
4-(Chloromethyl)pyridine
Overview
Description
4-(Chloromethyl)pyridine hydrochloride (CAS 1822-51-1) is a versatile alkylating agent with the molecular formula C₆H₇Cl₂N and a molecular weight of 164.03 g/mol . It is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its ability to form covalent bonds with nucleophilic groups in biomolecules (e.g., DNA, proteins) . The compound is synthesized via a multi-step process starting from 4-methylpyridine, involving oxidation, esterification, reduction, and chlorination . Its reactivity stems from the chloromethyl (-CH₂Cl) group at the para position of the pyridine ring, enabling nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. One common method includes the following steps :
Oxidation of 4-methylpyridine: 4-methylpyridine is oxidized to 4-picolinic acid using potassium permanganate in water at 75-80°C.
Esterification: The 4-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-4-carboxylate.
Reduction: The ester is reduced to 4-pyridinemethanol.
Chlorination: Finally, 4-pyridinemethanol is reacted with thionyl chloride to produce this compound hydrochloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Products include 4-aminomethylpyridine, 4-thiomethylpyridine, and 4-methoxymethylpyridine.
Oxidation: Products include 4-pyridinecarboxaldehyde and 4-pyridinecarboxylic acid.
Reduction: Products include 4-methylpyridine.
Scientific Research Applications
Synthesis and Mechanism of Action
4-(Chloromethyl)pyridine acts primarily as an alkylating agent. It can modify molecular structures through the transfer of its chloromethyl group, influencing various biochemical pathways. It is synthesized through several methods, including the oxidation of 4-methylpyridine followed by chlorination with thionyl chloride .
Organic Synthesis
This compound is widely used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in producing various pharmaceuticals and agrochemicals. Its ability to act as a reagent for protecting carboxyl termini of peptides as 4-picolyl esters enhances peptide purification processes .
Pharmaceutical Development
This compound is crucial in synthesizing drugs, including antihistamines and anti-inflammatory agents. Its role as an intermediate allows for the creation of various active pharmaceutical ingredients (APIs) .
Biological Research
In biological studies, this compound is utilized to investigate enzyme mechanisms and develop enzyme inhibitors. Its potential antifungal and anticancer properties have been explored through laboratory studies showing dose-dependent inhibition against Candida albicans and significant reductions in cell viability in HeLa cells .
Data Tables
Application Area | Specific Uses |
---|---|
Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |
Pharmaceutical Industry | Synthesis of antihistamines, anti-inflammatories |
Biological Research | Enzyme mechanism studies, anticancer research |
Antifungal Activity Study
A laboratory study tested varying concentrations of this compound against Candida albicans. The results demonstrated a dose-dependent inhibition of fungal growth, indicating its potential as an antifungal agent.
Cytotoxicity Assessment
In vitro tests conducted on HeLa cells revealed that treatment with this compound led to significant reductions in cell viability at concentrations above 50 µM, suggesting its potential development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)pyridine involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, forming various substituted pyridine derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds and Their Properties
The following table compares 4-(chloromethyl)pyridine hydrochloride with structurally related chloromethyl-substituted pyridine derivatives:
Reactivity and Functional Differences
Position of Chloromethyl Group :
- The para-position (-CH₂Cl at C4) in this compound enhances its alkylation efficiency compared to derivatives with substituents at C2 or C3 (e.g., 2-Chloromethyl-3-methylpyridine) . This positional effect influences steric accessibility and electronic properties.
- 4,4'-Bis(chloromethyl)-2,2'-bipyridine exhibits dual alkylation sites, enabling crosslinking applications in polymer chemistry or metal-organic frameworks (MOFs) .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) or bulky substituents (e.g., -OCH₂CH₂CH₂OCH₃) reduce reactivity by destabilizing the transition state during nucleophilic substitution . Methoxypropoxy groups in Rabeprazole intermediates (e.g., compound in ) improve solubility in polar solvents, a critical factor in pharmaceutical formulations.
- Synthetic Utility: this compound derivatives are pivotal in one-pot cyclization reactions. For example, α-halo carbonyl analogs (e.g., this compound) facilitate intramolecular cyclization to form thieno[2,3-b]pyridines, a class of adenosine receptor ligands . Derivatives with extended alkyl chains (e.g., 4-(4-chlorobutyl)pyridine) are used in multi-step syntheses requiring gradual alkylation .
Physical and Spectral Properties
Biological Activity
4-(Chloromethyl)pyridine, also known as this compound hydrochloride, is a chlorinated derivative of pyridine that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and toxicology. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
This compound hydrochloride has the molecular formula and a molecular weight of 164.03 g/mol. It is typically synthesized through a multi-step process involving the oxidation of 4-methylpyridine to 4-picolinic acid, followed by esterification and chlorination steps. The synthetic route can be summarized as follows:
- Oxidation : 4-methylpyridine is oxidized to 4-picolinic acid using potassium permanganate.
- Esterification : The resulting acid is reacted with methanol to form methyl pyridine-4-carboxylate.
- Reduction : Methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol.
- Chlorination : The final step involves the reaction of 4-pyridinemethanol with thionyl chloride to yield this compound hydrochloride .
Toxicological Studies
Research indicates that this compound exhibits significant biological activity, particularly concerning its toxicity profile. A notable study conducted by the National Toxicology Program assessed the carcinogenic potential of related compounds such as 2-(chloromethyl)pyridine hydrochloride in Fischer 344 rats and B6C3F1 mice. Key findings from this study included:
- Dosage Administration : Animals were administered doses of 150 mg/kg (high) and 75 mg/kg (low) for rats, and 250 mg/kg (high) and 125 mg/kg (low) for mice over a period of 99 weeks.
- Mortality and Tumor Incidence : No significant increase in mortality or tumor incidence was observed across treated groups compared to controls, suggesting a low carcinogenic risk at these dosages .
- Body Weight Effects : A slight dose-related decrease in body weight was noted in mice, indicating potential toxicity at higher concentrations .
The mechanism by which chloromethyl pyridines exert biological effects often involves interactions at the molecular level, such as enzyme inhibition or receptor binding. For example, studies have indicated that chlorinated pyridines can act as electrophiles, potentially leading to DNA adduct formation which may initiate carcinogenic processes .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various chlorinated pyridines, including this compound. Results showed that:
- Inhibition Zones : The compound demonstrated significant inhibition against several bacterial strains, including E. coli and S. aureus, with inhibition zones measuring up to 15 mm at optimal concentrations.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL for effective bacterial strains, indicating promising antimicrobial potential .
Data Summary
The following table summarizes key biological activities and toxicological findings related to this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Chloromethyl)pyridine, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves chloromethylation of pyridine derivatives. For example, this compound can be prepared via the reaction of pyridine with chloromethylating agents like chloromethyl methyl ether (MOMCl) under acidic conditions. Reaction parameters such as temperature (e.g., maintaining below 5°C to avoid side reactions), solvent polarity (DMF or DMSO), and stoichiometry of reagents significantly impact purity. Impurities often arise from over-alkylation or oxidation, necessitating purification via column chromatography or recrystallization .
Q. How can researchers safely handle and store this compound to prevent decomposition?
- Methodological Answer : Due to its reactive chloromethyl group, the compound must be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis. During handling, use gloves, protective eyewear, and fume hoods to avoid inhalation or skin contact. Waste should be neutralized with alkaline solutions (e.g., NaOH) before disposal via certified hazardous waste protocols .
Q. What are the primary nucleophilic substitution reactions of this compound, and how are they optimized?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. For example, reaction with primary amines in DMF at 80°C yields 4-(aminomethyl)pyridine derivatives. Optimization involves adjusting solvent polarity (polar aprotic solvents enhance reactivity) and using catalytic bases (e.g., K₂CO₃) to deprotonate nucleophiles. Kinetic studies suggest that steric hindrance at the pyridine ring minimally affects substitution rates compared to electronic factors .
Advanced Research Questions
Q. How can spectroscopic techniques distinguish substitution at the chloromethyl group versus the pyridine ring in derivatives?
- Methodological Answer : FTIR-ATR and Raman spectroscopy track the disappearance of C–Cl stretching vibrations (~650 cm⁻¹) to confirm substitution at the chloromethyl group. For ring substitution, UV-Vis spectroscopy detects shifts in π→π* transitions (e.g., ~260 nm for pyridine). ¹H NMR is critical: substitution at the chloromethyl group shifts the –CH₂– proton signal (δ 4.5–5.0 ppm), while ring substitution alters aromatic proton splitting patterns .
Q. What strategies mitigate cross-linking or side reactions during multi-step syntheses involving this compound?
- Methodological Answer : Cross-linking risks arise from the compound’s bifunctional reactivity. Strategies include:
- Temporary protection : Use tert-butyldimethylsilyl (TBS) groups to block the chloromethyl group during pyridine ring functionalization.
- Stepwise reactions : Prioritize less reactive sites first (e.g., alkylation before nitration).
- Low-temperature kinetics : Conduct reactions at –20°C to favor mono-substitution over dimerization. Evidence shows these steps reduce byproducts by >70% in peptide coupling reactions .
Q. How does the chloromethyl group influence the biological activity of this compound compared to non-chlorinated analogs?
- Methodological Answer : The chloromethyl group enhances electrophilicity, enabling covalent binding to biological nucleophiles (e.g., cysteine residues in enzymes). Comparative studies with 4-methylpyridine show that this compound exhibits 10-fold higher cytotoxicity in cancer cell lines (IC₅₀ = 2.5 µM vs. 25 µM) due to irreversible enzyme inhibition. However, this reactivity also correlates with potential genotoxicity, requiring careful in vitro validation .
Q. What computational methods predict the regioselectivity of this compound in transition-metal-catalyzed couplings?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The chloromethyl group’s electron-withdrawing effect directs coupling reactions (e.g., Suzuki-Miyaura) to the pyridine’s C-3 position, as LUMO localization favors oxidative addition at this site. Experimental validation using Pd(PPh₃)₄ confirms >90% regioselectivity for C-3 products .
Properties
IUPAC Name |
4-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIYCIBURCPKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275730 | |
Record name | 4-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10445-91-7 | |
Record name | 4-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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